

An In-depth Technical Guide to 2-Methoxybutanoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxybutanoyl chloride**

Cat. No.: **B8515187**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **2-Methoxybutanoyl chloride**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with established principles of organic chemistry to offer a detailed profile for research and development purposes.

Chemical and Physical Properties

2-Methoxybutanoyl chloride, with the CAS number 61882-33-5, is a chiral acyl chloride.^[1] Its properties are crucial for its handling, reactivity, and application in synthesis. The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers and Descriptors^{[1][2]}

Identifier	Value
IUPAC Name	2-methoxybutanoyl chloride
Synonyms	2-methoxybutyryl chloride
CAS Number	61882-33-5
Molecular Formula	C ₅ H ₉ ClO ₂
Molecular Weight	136.58 g/mol
Canonical SMILES	CCC(C(=O)Cl)OC
InChI	InChI=1S/C5H9ClO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3
InChIKey	DRPAGHBGRGYBOLS-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1][2]

Property	Value
XLogP3	1.6
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Exact Mass	136.0291072 Da
Monoisotopic Mass	136.0291072 Da
Topological Polar Surface Area	26.3 Å ²
Heavy Atom Count	8
Complexity	82.5

Synthesis of 2-Methoxybutanoyl Chloride

2-Methoxybutanoyl chloride can be synthesized from its corresponding carboxylic acid, 2-methoxybutanoic acid^[3], using standard methods for the preparation of acyl chlorides. Common reagents for this transformation include thionyl chloride (SOCl_2) and oxalyl chloride ($(\text{COCl})_2$).^{[4][5][6]}

General Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general procedure for the synthesis of **2-methoxybutanoyl chloride** from 2-methoxybutanoic acid using thionyl chloride.

Materials:

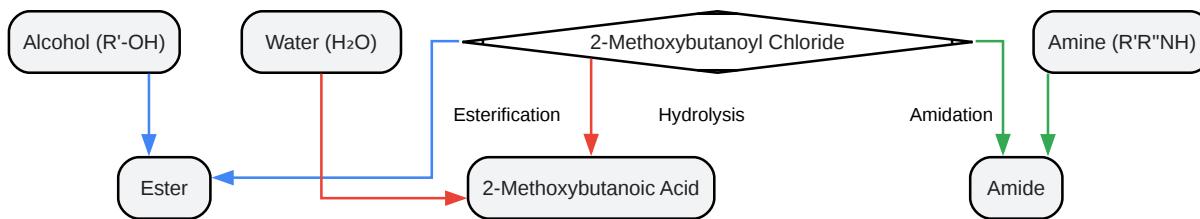
- 2-Methoxybutanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Dry glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2-methoxybutanoic acid.
- Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous solvent like dichloromethane.

- Reaction: The mixture is stirred and may be gently heated to reflux (the boiling point of thionyl chloride is 79 °C) to drive the reaction to completion. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[7]
- Work-up: After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed under reduced pressure using a rotary evaporator. Care should be taken to avoid overly high temperatures to prevent decomposition of the product.
- Purification: The crude **2-methoxybutanoyl chloride** can be purified by fractional distillation under reduced pressure to yield the pure product.

Figure 1: Synthesis of **2-Methoxybutanoyl Chloride**.


Reactivity and Applications in Drug Development

Acyl chlorides are highly reactive functional groups that serve as versatile intermediates in organic synthesis.[8] Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.

Key Reactions

2-Methoxybutanoyl chloride is expected to undergo typical reactions of acyl chlorides, including:

- Esterification: Reaction with alcohols to form esters.
- Amidation: Reaction with ammonia or primary/secondary amines to form amides.[9]
- Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
- Hydrolysis: Reaction with water to revert to the parent carboxylic acid.

[Click to download full resolution via product page](#)

Figure 2: Key Reactions of **2-Methoxybutanoyl Chloride**.

Potential in Drug Development

The presence of the chiral center and the reactive acyl chloride functionality makes **2-methoxybutanoyl chloride** a potentially valuable building block in the synthesis of complex, biologically active molecules. The methoxy group can influence the molecule's conformation and metabolic stability. Acyl chlorides are frequently used in the pharmaceutical industry to introduce specific acyl groups into a molecule, which can be a key step in the synthesis of active pharmaceutical ingredients (APIs).

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **2-methoxybutanoyl chloride** are not readily available, its characteristic spectroscopic features can be predicted based on the functional groups present.

Table 3: Predicted Spectroscopic Data

Spectroscopy	Predicted Features
Infrared (IR)	A strong C=O stretching band is expected around 1800 cm^{-1} , which is characteristic of acyl chlorides. ^{[8][10][11]} C-O and C-Cl stretching bands would also be present.
^1H NMR	Protons on the carbon adjacent to the carbonyl group are typically deshielded and would appear in the range of 2.0-3.0 ppm. ^[10] The methoxy group protons would appear as a singlet around 3.3-3.7 ppm. The ethyl group protons would show characteristic splitting patterns.
^{13}C NMR	The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm. ^[10] The carbon attached to the methoxy group would also be significantly deshielded.
Mass Spectrometry	The mass spectrum would likely show a prominent peak corresponding to the acylium ion (M-Cl^+), formed by the loss of the chlorine atom. ^[12] The molecular ion peak may be weak or absent. ^[12]

Safety and Handling

2-Methoxybutanoyl chloride, as an acyl chloride, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is incompatible with strong oxidizing agents, alcohols, and strong bases.

Conclusion

2-Methoxybutanoyl chloride is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of new pharmaceutical compounds. While specific experimental data is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of acyl chlorides. This guide provides a foundational

understanding for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical and chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxybutanoyl chloride | C5H9ClO2 | CID 13819398 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-methoxybutanoyl chloride | C5H9ClO2 | CID 53775452 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxybutanoic acid | C5H10O3 | CID 12693685 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxybutanoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8515187#what-are-the-properties-of-2-methoxybutanoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com